HPCR

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

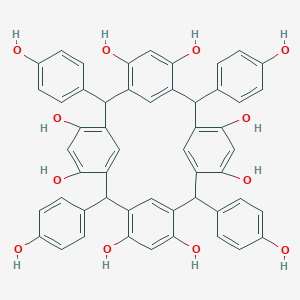

Fórmula molecular |

C52H40O12 |

|---|---|

Peso molecular |

856.9g/mol |

Nombre IUPAC |

2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |

InChI |

InChI=1S/C52H40O12/c53-29-9-1-25(2-10-29)49-33-17-35(43(59)21-41(33)57)50(26-3-11-30(54)12-4-26)37-19-39(47(63)23-45(37)61)52(28-7-15-32(56)16-8-28)40-20-38(46(62)24-48(40)64)51(27-5-13-31(55)14-6-27)36-18-34(49)42(58)22-44(36)60/h1-24,49-64H |

Clave InChI |

WQMHDKXCEBMUSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

SMILES canónico |

C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis Pathways of Hydroxy-Carboxylic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxy-Carboxylic Acid (HCA) receptors, a subfamily of G protein-coupled receptors (GPCRs), have emerged as critical metabolic sensors that fine-tune energy homeostasis. This family, comprising HCA₁ (GPR81), HCA₂ (GPR109A), and HCA₃ (GPR109B), is activated by endogenous hydroxy-carboxylic acid intermediates derived from core metabolic pathways. Their discovery and subsequent deorphanization have unveiled a novel signaling axis linking cellular metabolism to physiological regulation, particularly in adipose and immune cells. This technical guide provides an in-depth overview of the discovery timeline, the synthesis pathways of their activating ligands, the canonical signaling cascade they initiate, and detailed protocols for key experimental assays used in their characterization.

Discovery and Deorphanization of the HCA Receptor Family

The journey to understanding the HCA receptor family was a multi-year process of deorphanization, moving from orphan GPCRs to recognized metabolic regulators.

-

Initial Cloning : The receptor now known as HCA₃ (GPR109B) was the first to be cloned from a human monocyte cDNA library in 1993, though its endogenous ligand remained unknown.[1]

-

The Niacin Connection : A significant breakthrough occurred in 2003 when HCA₂ (GPR109A) was identified as the molecular target for the long-used anti-dyslipidemic drug, nicotinic acid (niacin).[1][2] This discovery provided the first functional handle on this receptor subfamily.

-

Identification of Endogenous Ligands : The true physiological roles of these receptors began to be elucidated with the discovery of their endogenous ligands. Shortly after the niacin link, the ketone body 3-hydroxybutyrate was identified as an endogenous agonist for HCA₂.[2] More recently, systematic deorphanization studies identified the glycolytic metabolite lactate (2-hydroxy-propionic acid) as the ligand for HCA₁ (GPR81) and the β-oxidation intermediate 3-hydroxy-octanoic acid as the ligand for HCA₃ (GPR109B).[1][3][4]

This series of discoveries reclassified GPR81, GPR109A, and GPR109B into a functionally related family of HCA receptors, all activated by metabolic intermediates.[1] The genes encoding all three receptors are tandemly located on human chromosome 12q24, highlighting their close evolutionary relationship.[5] While HCA₁ and HCA₂ are found in most mammals, HCA₃ is unique to humans and higher primates.[1][3]

Ligand Synthesis Pathways

The ligands for HCA receptors are not synthesized via dedicated pathways but are rather key intermediates in central energy metabolism. This positioning allows the receptors to function as direct sensors of the body's metabolic state.

Endogenous Ligand Synthesis

-

HCA₁ Ligand: Lactate from Glycolysis : Lactate is the end product of anaerobic glycolysis. When oxygen is limited, the enzyme lactate dehydrogenase converts pyruvate, the final product of the main glycolytic pathway, into lactate.[6][7][8] This process regenerates the NAD+ required for glycolysis to continue producing ATP.[6]

-

HCA₂ Ligand: 3-Hydroxybutyrate from Ketogenesis : 3-hydroxybutyrate is a primary ketone body synthesized in the liver mitochondria, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake.[9][10][11][12] The pathway begins with the condensation of two acetyl-CoA molecules, derived from fatty acid β-oxidation, and proceeds through enzymatic steps involving HMG-CoA synthase and HMG-CoA lyase to produce acetoacetate, which is then reduced to 3-hydroxybutyrate.[9][12]

-

HCA₃ Ligand: 3-Hydroxyoctanoic Acid from β-Oxidation : 3-hydroxyoctanoic acid is an intermediate in the β-oxidation of medium-chain fatty acids.[13][14] During the breakdown of fatty acids in the mitochondria, the fatty acyl-CoA chain undergoes a cycle of four reactions: oxidation, hydration, oxidation, and thiolysis.[15] 3-hydroxyoctanoic acid is the product of the hydration step in the cycle for an 8-carbon fatty acid.[15]

Exogenous Ligand Synthesis: Niacin from Tryptophan

Niacin (Vitamin B3), a potent activator of HCA₂, can be obtained from the diet or synthesized de novo in the liver from the essential amino acid tryptophan.[16][17] This multi-step enzymatic pathway, known as the kynurenine pathway, converts tryptophan into quinolinic acid, which is then converted to nicotinic acid mononucleotide and subsequently to NAD⁺.[16][18][19] Niacin can then be liberated from this pool.

HCA Receptor Signaling Pathways

HCA receptors are members of the Gᵢ/ₒ-coupled family of GPCRs.[3] Their activation initiates a canonical inhibitory signaling cascade that has significant physiological effects, most notably the regulation of lipolysis in adipocytes.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαᵢ subunit dissociates, exchanges GDP for GTP, and inhibits the enzyme adenylyl cyclase.[1][20] This inhibition leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[20] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL) and other lipases, ultimately suppressing the breakdown of triglycerides into free fatty acids and glycerol.[20] This anti-lipolytic effect forms a metabolic feedback loop; for instance, during fasting, high levels of ketone bodies (HCA₂ ligand) prevent excessive release of fatty acids from fat stores.[3]

Quantitative Ligand-Receptor Interaction Data

The potency and efficacy of various ligands at HCA receptors are critical parameters for research and drug development. The following tables summarize key quantitative data from the literature. EC₅₀ (half maximal effective concentration) indicates the concentration of a ligand that provokes a response halfway between the baseline and maximum possible response. Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of binding affinity.

| Table 1: HCA₁ (GPR81) Ligand Interactions | ||

| Ligand | Parameter | Value |

| L-Lactate | EC₅₀ | ~1-5 mM |

| 3,5-dihydroxybenzoic acid | EC₅₀ | ~150 µM |

| Table 2: HCA₂ (GPR109A) Ligand Interactions | ||

| Ligand | Parameter | Value |

| Nicotinic Acid (Niacin) | EC₅₀ | ~0.1-1 µM |

| 3-Hydroxybutyric Acid | EC₅₀ | ~0.7-1 mM |

| Butyrate | EC₅₀ | ~0.5-1 mM |

| Acetoacetate | EC₅₀ | ~5 mM |

| Table 3: HCA₃ (GPR109B) Ligand Interactions | ||

| Ligand | Parameter | Value |

| 3-Hydroxyoctanoic Acid | EC₅₀ | ~5-8 µM |

| 2-Hydroxyoctanoic Acid | EC₅₀ | ~4 µM |

| Kynurenic Acid | EC₅₀ | ~100 µM |

| Nicotinic Acid (Niacin) | Activity | Very low / inactive |

Key Experimental Methodologies

Characterizing HCA receptor function involves a suite of specific cellular and biochemical assays. Below are detailed protocols for three fundamental experiments.

[³⁵S]GTPγS Binding Assay (for Gᵢ Protein Activation)

This functional assay measures the direct activation of G proteins upon receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

-

Objective : To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test ligand in stimulating Gᵢ protein activation via an HCA receptor.

-

Materials :

-

Cell membranes prepared from cells expressing the HCA receptor of interest.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine diphosphate), 10 µM final concentration.

-

[³⁵S]GTPγS (radiolabeled), ~0.1 nM final concentration.

-

Test ligands at various concentrations.

-

Scintillation vials and cocktail.

-

Glass fiber filter mats and cell harvester.

-

-

Protocol :

-

Prepare cell membranes expressing the target HCA receptor and determine protein concentration (e.g., via Bradford assay).

-

In a 96-well plate, add 50 µL of Assay Buffer.

-

Add 20 µL of cell membranes (typically 5-20 µg of protein per well).

-

Add 10 µL of the test ligand at various concentrations. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of a mix containing GDP and [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl).

-

Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Plot the specific binding (Total - Non-specific) against the ligand concentration to generate a dose-response curve and calculate EC₅₀.

-

cAMP Inhibition Assay

This assay directly measures the functional consequence of HCA receptor activation: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

-

Objective : To quantify the ability of a test ligand to inhibit forskolin-stimulated cAMP production in whole cells.

-

Materials :

-

Whole cells expressing the HCA receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer (e.g., HBSS) supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (500 µM) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator), ~5-10 µM final concentration.

-

Test ligands at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Protocol :

-

Culture cells expressing the target HCA receptor in a 96- or 384-well plate until they reach ~80-90% confluency.

-

Remove the culture medium and wash the cells once with Assay Buffer.

-

Add the test ligand at various concentrations (in Assay Buffer with IBMX) to the cells and incubate for 15-30 minutes at 37°C.

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for another 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Calculate the percentage inhibition of the forskolin-stimulated response for each ligand concentration.

-

Plot the percent inhibition against ligand concentration to determine the IC₅₀ value.

-

Adipocyte Lipolysis Assay

This is a key physiological assay to confirm the anti-lipolytic effect of HCA receptor activation, measuring the release of glycerol or free fatty acids (FFAs) from adipocytes.

-

Objective : To measure the inhibition of isoproterenol-stimulated lipolysis by an HCA receptor agonist in primary adipocytes or differentiated 3T3-L1 cells.

-

Materials :

-

Differentiated adipocytes (e.g., 3T3-L1) or primary adipocytes.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% fatty acid-free BSA.

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis), 1 µM final concentration.

-

Test ligands at various concentrations.

-

Glycerol or Free Fatty Acid (NEFA) quantification kit.

-

-

Protocol :

-

Plate mature adipocytes and wash twice with warm PBS.

-

Pre-incubate the cells in KRBH/BSA buffer for 1-2 hours at 37°C to establish a basal rate of lipolysis.

-

Remove the pre-incubation buffer and add fresh KRBH/BSA buffer containing the test ligand at various concentrations. Incubate for 30 minutes.

-

Add isoproterenol to all wells (except basal control) to stimulate lipolysis.

-

Incubate for 1-2 hours at 37°C.

-

Carefully collect the media (supernatant) from each well.

-

Quantify the amount of glycerol or FFA in the collected media using a commercially available colorimetric or fluorometric kit, following the manufacturer's instructions.

-

Normalize the data to total cell protein content in each well.

-

Calculate the percentage inhibition of isoproterenol-stimulated glycerol/FFA release and plot against ligand concentration to determine the IC₅₀.

-

Conclusion and Future Directions

The deorphanization of the HCA receptor family has fundamentally linked intermediary metabolism with G protein-coupled receptor signaling. These receptors act as crucial checkpoints, providing negative feedback on lipolysis in response to high levels of metabolic fuels like lactate and ketone bodies. This unique role makes them highly attractive targets for therapeutic intervention in metabolic diseases such as dyslipidemia and type 2 diabetes. Future research will likely focus on developing subtype-selective agonists and antagonists to dissect the specific physiological roles of each receptor and to create novel therapeutics with improved efficacy and reduced side effects compared to broad-acting agents like niacin.

References

- 1. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 2. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxycarboxylic acid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. homework.study.com [homework.study.com]

- 7. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]

- 8. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxybutyric - Other - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. byjus.com [byjus.com]

- 13. Human Metabolome Database: Showing metabocard for 3-Hydroxyoctanoic acid (HMDB0001954) [hmdb.ca]

- 14. 3-Hydroxyoctanoic acid | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 18. The niacin required for optimum growth can be synthesized from L-tryptophan in growing mice lacking tryptophan-2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

The Enigmatic Role of HPCR: A Technical Examination of Hydroxy-2-heptyl-4-quinolone N-oxide Metabolism and its Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological role and function of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a key virulence factor produced by Pseudomonas aeruginosa. While a specific enzyme formally designated as Hydroxy-2-heptyl-4-quinolone N-oxide Reductase (HPCR) remains uncharacterized in the current literature, this document explores the enzymatic modification of HQNO, a process central to microbial competition and pathogenesis. We delve into the known biological functions of HQNO, its impact on cellular respiration, and the various enzymatic strategies employed by different bacterial species to detoxify this potent molecule. This guide synthesizes available data on the kinetics of these enzymatic modifications, details relevant experimental protocols, and provides visual representations of the key signaling and metabolic pathways involved.

Introduction: The Biological Significance of 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a secondary metabolite produced by the opportunistic pathogen Pseudomonas aeruginosa. It plays a crucial role in the bacterium's ability to compete with other microorganisms and establish infections. HQNO is a potent inhibitor of the electron transport chain, targeting the cytochrome bc1 complex (Complex III) in both prokaryotic and eukaryotic cells, thereby disrupting cellular respiration.[1] This inhibitory action underlies its antimicrobial properties against various Gram-positive bacteria, such as Staphylococcus aureus.[2][3]

The production of HQNO is tightly regulated by the Pseudomonas quinolone signal (PQS) quorum-sensing system. This cell-to-cell communication network allows P. aeruginosa to coordinate gene expression in a population-density-dependent manner, leading to the production of numerous virulence factors, including HQNO, when the bacterial population reaches a critical threshold.

The Concept of "this compound": Enzymatic Modification of HQNO

While the acronym "this compound" does not correspond to a currently recognized protein, the enzymatic reduction or modification of HQNO is a biologically relevant process. Various bacteria have evolved mechanisms to detoxify HQNO, enabling them to survive in the presence of P. aeruginosa. These enzymatic modifications represent a potential "this compound" function and are a key focus of this guide.

The primary enzymatic modifications of HQNO identified to date include:

-

Hydroxylation: Introduction of a hydroxyl group.

-

O-methylation: Addition of a methyl group to the N-oxide.

-

Glycosylation: Attachment of a sugar moiety.

-

Reduction (Hypothesized): The reduction of the N-oxide group to yield 2-heptyl-4-hydroxyquinoline (HHQ), a precursor in the PQS signaling pathway, is a plausible but not yet fully characterized detoxification strategy. The alkyl-hydroxyquinolines, derived from the reduction of the N-oxide, have been shown to be less active against S. aureus.[3][4]

These modifications typically result in a significant decrease in the biological activity of HQNO, particularly its ability to inhibit respiration.

Quantitative Data on HQNO Inhibition and Detoxification

The following table summarizes key quantitative data related to the inhibitory effects of HQNO and the efficacy of its detoxification products.

| Compound | Target/Organism | Measurement | Value | Reference |

| HQNO | Complex III (ubiquinol-ferricytochrome c oxidoreductase) | Kd | 64 nM | [5] |

| HQNO | Mitochondrial NDH-2 (Yarrowia lipolytica, S. cerevisiae, etc.) | IC50 | 7.3 µM (in the presence of 50 µM menadione) | [5] |

| HQNO Metabolites (Hydroxylated, O-methylated, Glycosylated) | Cellular Respiration/Quinol Oxidase | EC50 | Up to 2 orders of magnitude higher than HQNO | [6] |

Key Signaling and Metabolic Pathways

Pseudomonas aeruginosa Quinolone Signal (PQS) Quorum-Sensing Pathway

The biosynthesis of HQNO is intricately linked to the PQS quorum-sensing system in P. aeruginosa. This pathway regulates the production of multiple alkyl-quinolone molecules that are crucial for virulence.

Caption: Biosynthetic pathway of HQNO within the PQS quorum-sensing system of P. aeruginosa.

HQNO Detoxification Pathways in Other Bacteria

Several bacterial species have evolved enzymatic pathways to detoxify HQNO, thereby mitigating its inhibitory effects. These pathways represent a functional, if not nominal, "this compound" system.

Caption: Overview of known and hypothesized enzymatic detoxification pathways for HQNO.

Experimental Protocols

Assay for HQNO Production by P. aeruginosa

This protocol describes the extraction and quantification of HQNO from P. aeruginosa culture supernatants using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

P. aeruginosa strain of interest

-

Luria-Bertani (LB) broth

-

Ethyl acetate

-

Methanol

-

Formic acid

-

Internal standard (e.g., deuterated HQNO)

-

LC-MS system

Procedure:

-

Grow P. aeruginosa in LB broth to the desired optical density.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant and acidify with formic acid to a final concentration of 0.1%.

-

Spike the supernatant with a known concentration of the internal standard.

-

Extract the alkyl-quinolones from the supernatant with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in methanol.

-

Analyze the sample by LC-MS. Separation can be achieved on a C18 column with a water/methanol gradient containing 0.1% formic acid.

-

Quantify HQNO based on the peak area relative to the internal standard.

HQNO Detoxification Assay

This protocol can be used to assess the ability of a bacterial strain to modify and detoxify HQNO.

Materials:

-

Bacterial strain to be tested

-

Appropriate growth medium

-

HQNO stock solution (in DMSO)

-

LC-MS system

Procedure:

-

Grow the test bacterium in its appropriate liquid medium to mid-log phase.

-

Add HQNO to the culture at a final concentration of 10-50 µM.

-

Incubate the culture for a defined period (e.g., 24-48 hours).

-

At various time points, collect aliquots of the culture.

-

Extract the quinolones from the culture supernatant as described in Protocol 5.1.

-

Analyze the extracts by LC-MS to identify and quantify the remaining HQNO and any potential modification products. The appearance of new peaks with masses corresponding to hydroxylated, methylated, or glycosylated HQNO indicates detoxification.

Conclusion and Future Directions

The study of HQNO and its enzymatic modifications provides a fascinating insight into the chemical warfare that occurs in microbial communities. While a specific "this compound" enzyme remains to be formally identified and characterized, the functional role of HQNO metabolism is clear: it is a key determinant in the survival of bacteria in polymicrobial environments dominated by P. aeruginosa.

Future research should focus on the isolation and characterization of the enzymes responsible for HQNO detoxification from various bacterial species. Elucidating the structure and mechanism of these enzymes could pave the way for the development of novel therapeutic strategies. For instance, inhibitors of these "this compound" enzymes could be used to enhance the efficacy of probiotic bacteria or to sensitize competing pathogens to the antimicrobial activity of P. aeruginosa. Furthermore, a deeper understanding of the regulation of HQNO production and detoxification will provide new targets for anti-virulence therapies aimed at mitigating the pathogenicity of P. aeruginosa in clinical settings.

References

- 1. Auto Poisoning of the Respiratory Chain by a Quorum Sensing Regulated Molecule Favors Biofilm Formation and Antibiotic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa-secreted respiratory toxin HQNO triggers fatty acid accumulation in respiring Staphylococcus aureus, decreasing SaeRS-dependent transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modification of the Pseudomonas aeruginosa toxin [orgc.research.vub.be]

- 5. selleckchem.com [selleckchem.com]

- 6. Chemical Modification and Detoxification of the Pseudomonas aeruginosa Toxin 2-Heptyl-4-hydroxyquinoline N-Oxide by Environmental and Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Protein-Coupled Receptors (GPCRs): A Technical Overview

An in-depth analysis of the query for "HPCR structure and chemical properties" suggests a likely typographical error, with the intended subject being G-Protein-Coupled Receptors (GPCRs). The acronym this compound is ambiguous, with prominent interpretations in unrelated fields such as "High-Pressure Common Rail" fuel injection systems and "High-Plasticity Continuous Rolling" for magnesium alloys. Conversely, GPCRs represent a vast and critical area of study for the target audience of researchers, scientists, and drug development professionals. This guide, therefore, proceeds with the assumption that the user is seeking information on GPCRs.

G-protein-coupled receptors (GPCRs), also known as seven-transmembrane domain receptors, constitute the largest and most diverse group of membrane receptors in eukaryotes.[1] They are involved in a myriad of physiological and pathological processes, including immune system regulation, neurotransmission, mood regulation, sensory perception, and homeostasis.[1] Consequently, GPCRs are major targets for drug development.

I. GPCR Structure and Chemical Properties

The fundamental architecture of a GPCR is characterized by seven transmembrane α-helical segments connected by three intracellular and three extracellular loops.[1] The N-terminus is located extracellularly, while the C-terminus resides in the cytoplasm.[1] This structural arrangement allows the receptor to bind to a wide variety of ligands, ranging from small molecules like neurotransmitters and hormones to large protein ligands.[1][2]

| Property | Description |

| Molecular Weight | Varies significantly depending on the specific receptor and post-translational modifications, but typically ranges from 30 to 150 kDa. |

| Isoelectric Point (pI) | Generally ranges from 5.5 to 9.5, influenced by the amino acid composition of the intracellular and extracellular loops. |

| Ligand Binding | Ligands bind to specific sites within the transmembrane domains or the extracellular loops, inducing a conformational change in the receptor. |

| G-Protein Interaction | The intracellular loops and the C-terminal tail are crucial for the interaction with and activation of heterotrimeric G proteins. |

II. GPCR Signaling Pathways

GPCR signaling is initiated by the binding of an agonist to the receptor, which induces a conformational change. This change facilitates the interaction of the receptor with a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the plasma membrane.[1][3] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer.[1][3]

Both the activated Gα-GTP subunit and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipase C, and ion channels, initiating a cascade of intracellular signals.[2][3] The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, leading to the reassociation of the G protein heterotrimer.[1]

III. Experimental Protocols

The study of GPCRs involves a variety of experimental techniques to elucidate their structure, function, and signaling pathways.

1. Radioligand Binding Assays: This is a fundamental technique to characterize the interaction of ligands with GPCRs.

-

Protocol Outline:

-

Prepare cell membranes expressing the GPCR of interest.

-

Incubate the membranes with a radiolabeled ligand at various concentrations.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data to determine the binding affinity (Kd) and receptor density (Bmax).

-

2. Second Messenger Assays: These assays measure the downstream consequences of GPCR activation.

-

Example: cAMP Assay (for Gs or Gi coupled receptors):

-

Culture cells expressing the GPCR of interest.

-

Stimulate the cells with the agonist.

-

Lyse the cells to release intracellular contents.

-

Measure the concentration of cyclic AMP (cAMP) using methods like ELISA or FRET-based biosensors.

-

3. G-Protein Activation Assays: These assays directly measure the activation of G proteins by the receptor.

-

Example: [³⁵S]GTPγS Binding Assay:

-

Incubate cell membranes with the agonist and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Activated G proteins will bind [³⁵S]GTPγS.

-

Immunoprecipitate the Gα subunit of interest.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

References

High-Content Phenotypic Screening: A Technical Guide for Biomedical Research

Introduction to High-Content Screening (HCS)

High-Content Screening (HCS) is a powerful technology at the intersection of automated microscopy, cell biology, and computational analysis that enables the simultaneous measurement of multiple cellular and subcellular parameters across large cell populations. Unlike traditional high-throughput screening (HTS) which typically measures a single endpoint, HCS captures detailed, quantitative data on complex cellular phenotypes, providing deeper biological insights. This image-based approach allows researchers to assess the effects of small molecules, genetic perturbations (e.g., RNAi, CRISPR), or other experimental variables on cell morphology, protein localization, and the intricate network of signaling pathways. Its applications in biomedical research are vast, spanning drug discovery, toxicology, and fundamental cell biology.

This guide provides a technical overview of HCS for researchers, scientists, and drug development professionals. It details common experimental protocols, presents key quantitative data, and visualizes complex biological processes to facilitate a deeper understanding of this transformative technology.

Quantitative Parameters in High-Content Screening

The performance of HCS can be characterized by several key metrics that are crucial for experimental design and interpretation. These include throughput, resolution, and the rate at which meaningful "hits" are identified in a screen.

| Parameter | Description | Typical Values and Considerations |

| Throughput | The number of wells or samples that can be processed and analyzed in a given time frame. | HCS is generally lower throughput than HTS. Typical throughput can range from hundreds to tens of thousands of wells per day, depending on the complexity of the imaging and analysis. Factors influencing throughput include the number of fluorescent channels, the number of fields of view imaged per well, and the image analysis time. |

| Resolution | The ability of the imaging system to distinguish between two closely spaced objects. | High-content imagers are essentially automated microscopes and can achieve sub-micron resolution. The choice of objective lens (e.g., 10x, 20x, 40x) is a key determinant of resolution and the level of subcellular detail that can be captured. |

| Hit Rate | The percentage of tested compounds or perturbations that produce a desired phenotypic change. | Hit rates in HCS can be highly variable and depend on the assay, the library being screened, and the stringency of the hit selection criteria. While traditional HTS campaigns often have hit rates of less than 1%, the richer dataset from HCS can sometimes lead to different hit profiles. AI-driven approaches are being developed to improve hit rates. |

Experimental Workflows and Data Analysis

A typical HCS experiment follows a multi-step workflow, from sample preparation to data interpretation. This is followed by a sophisticated data analysis pipeline to extract meaningful biological information from the vast amount of image data generated.

Caption: A generalized workflow for High-Content Screening experiments.

Caption: A typical data analysis pipeline for High-Content Screening.

Key Experimental Protocols

Detailed and robust experimental protocols are the foundation of successful HCS campaigns. Below are methodologies for three widely used HCS assays.

Cell Painting Assay

The Cell Painting assay is a powerful morphological profiling technique that utilizes a multiplexed set of fluorescent dyes to label various cellular compartments, creating a rich phenotypic fingerprint of the cell.

1. Cell Seeding:

-

Seed cells (e.g., U2OS, A549) into 384-well, optically clear-bottom plates at a density that results in a sub-confluent monolayer at the time of imaging.

-

Incubate for 24-48 hours to allow for cell attachment and recovery.

2. Compound Treatment:

-

Add compounds or other perturbations at desired concentrations. Include appropriate controls (e.g., DMSO for vehicle, known active compounds as positive controls).

-

Incubate for a duration determined by the biological question (typically 24-72 hours).

3. Staining:

-

The Cell Painting stain cocktail typically includes dyes for the nucleus (Hoechst), endoplasmic reticulum, mitochondria, actin, Golgi apparatus, and RNA.

-

A common combination is Hoechst 33342, Concanavalin A, MitoTracker Red CMXRos, Phalloidin, SYTO 14, and Wheat Germ Agglutinin.

-

Cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and then incubated with the staining solution.

4. Image Acquisition:

-

Acquire images using an automated high-content imaging system.

-

Typically, 5 fluorescent channels are used to capture the signals from the different dyes.

-

Acquire images from multiple fields of view per well to ensure robust sampling.

5. Image Analysis:

-

Use image analysis software (e.g., CellProfiler) to segment images and identify individual cells and their compartments.

-

Extract a large number of features (~1,500) per cell, including measures of size, shape, texture, and intensity.

3D Spheroid Culture and Analysis

Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo environment and are increasingly used in HCS for oncology and toxicology studies.

1. Spheroid Formation:

-

Seed cells in ultra-low attachment (ULA) round-bottom plates. The number of cells seeded will determine the final spheroid size.

-

Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.

-

Incubate for 2-4 days to allow for spheroid formation.

2. Compound Treatment:

-

Add compounds directly to the spheroid cultures.

-

Due to the 3D structure, longer incubation times (e.g., 3-7 days) may be required for compounds to penetrate the spheroid and exert their effects.

3. Staining and Clearing:

-

For endpoint assays, spheroids can be stained with viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and nuclear stains.

-

For imaging deeper into the spheroid, optical clearing techniques may be employed to reduce light scattering.

4. Image Acquisition:

-

Acquire images using a confocal high-content imager to obtain optical sections through the spheroid.

-

Z-stack imaging is performed to capture the entire 3D structure.

5. Image Analysis:

-

Image analysis can be more complex for 3D models.

-

Maximum intensity projections of the Z-stacks can be used for 2D analysis of spheroid size and viability.

-

More advanced 3D image analysis software can be used to quantify cell number, viability, and spatial distribution of markers within the spheroid.

Neurite Outgrowth Assay

Neurite outgrowth assays are fundamental in neurobiology research and neurotoxicity screening to assess the effects of compounds on neuronal development and health.

1. Neuronal Cell Culture:

-

Plate primary neurons or iPSC-derived neurons on plates coated with an appropriate substrate (e.g., poly-D-lysine, laminin) to promote attachment and neurite extension.

-

Allow the cells to adhere and begin to extend neurites.

2. Compound Treatment:

-

Add test compounds to the neuronal cultures.

-

The incubation period can range from hours to several days, depending on the specific research question.

3. Staining:

-

Fix the cells and stain for neuronal markers.

-

Common stains include antibodies against β-III tubulin to visualize neurites and a nuclear stain like DAPI or Hoechst.

-

Fluorescent protein-expressing neurons (e.g., GFP-tagged neurons) can also be used for live-cell imaging without the need for fixation and staining.

4. Image Acquisition:

-

Acquire images using an automated imager.

-

Capture images that include the cell bodies and the full extent of the neurite arbors.

5. Image Analysis:

-

Specialized image analysis algorithms are used to identify the cell body and trace the neurites.

-

Key parameters measured include the number of neurites, the total neurite length, the length of the longest neurite, and the number of branch points.

Applications in Biomedical Research

HCS has become an indispensable tool in various areas of biomedical research, with particularly significant impacts in oncology and neurobiology.

Oncology

In cancer research, HCS is used to screen for anti-cancer compounds, identify drug mechanisms of action, and study the complexities of the tumor microenvironment.

-

Phenotypic Drug Discovery: HCS enables the screening of large compound libraries to identify molecules that induce a desired cancer cell phenotype, such as apoptosis, cell cycle arrest, or inhibition of cell migration.

-

Mechanism of Action Studies: By analyzing the morphological changes induced by a compound, researchers can generate hypotheses about its mechanism of action. For example, a compound that causes nuclear fragmentation and chromatin condensation may be an inducer of apoptosis.

-

Signaling Pathway Analysis: HCS can be used to monitor the activation and translocation of key proteins in cancer-related signaling pathways, such as the EGFR and WNT/β-catenin pathways.

Caption: Simplified EGFR signaling pathway, a key regulator of cell proliferation and survival in cancer.

Neurobiology

In neurobiology, HCS is instrumental in studying neuronal development, function, and degeneration. It is a key technology for screening compounds for neuroprotective or neuro-regenerative effects.

-

Neurotoxicity Screening: HCS assays, such as the neurite outgrowth assay, are used to identify compounds that are toxic to neurons, which is critical for drug safety assessment.

-

Drug Discovery for Neurodegenerative Diseases: HCS can be used to screen for compounds that rescue disease-related phenotypes in cellular models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

-

Studying Neuronal Signaling: HCS allows for the visualization and quantification of signaling events that are crucial for neuronal function, such as calcium signaling and the translocation of transcription factors.

Caption: Key signaling pathways regulating neurite outgrowth in response to extracellular cues.

Conclusion

Key studies on HPCR function and activity

To provide an in-depth technical guide on the function and activity of a specific biological molecule, it is crucial to first accurately identify the molecule . The term "HPCR" is ambiguous and does not correspond to a clearly defined, widely recognized protein or gene in the biological literature.

Initial searches for "this compound" in a biological context have yielded several possibilities, none of which are a definitive match:

-

HCR (Alpha-helix coiled-coil rod homologue): This gene is associated with psoriasis and is located near the HLA-C locus. While the acronym is similar, it is not an exact match.

-

hpPCR (Hyperplex PCR): This refers to a laboratory methodology, not a biological molecule.

-

HPr (Histidine-containing phosphocarrier protein): This protein is a component of the bacterial phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS).

-

PYCR1 (Pyrroline-5-carboxylate reductase 1): This enzyme is involved in proline biosynthesis and mitochondrial function.

-

PTPRC (Protein tyrosine phosphatase receptor type C): Also known as CD45, this protein is a crucial regulator of immune cell signaling.

Other search results were unrelated to a specific gene or protein, such as "High-Pressure Cooling of protein crystals" or "Urine Protein Creatinine Ratio."

Without a precise identification of the intended molecule, it is not possible to proceed with the request for a detailed technical guide, including its signaling pathways, quantitative data, and experimental protocols.

Therefore, clarification of the full name or a more specific identifier for "this compound" is required to ensure the accuracy and relevance of the information provided.

Navigating the Ambiguity of "HPCR" in Cellular Biology

An in-depth analysis of the acronym "HPCR" reveals a significant challenge in identifying a singular, universally recognized cellular target within the biological and drug development research landscape. Initial investigations predominantly associate "this compound" with "High-Pressure Common Rail," a fuel injection system used in diesel engines. This highlights a crucial point of ambiguity when addressing this topic from a biological perspective.

For researchers, scientists, and drug development professionals, precision in terminology is paramount. The acronym "this compound" does not correspond to a well-established protein, gene, or signaling pathway in standard biological databases. However, considering the possibility of a typographical error or a less common abbreviation, several plausible protein candidates have been identified that bear resemblance to the requested acronym and are relevant to the specified audience.

This guide will present the most likely candidates for "this compound" based on current scientific literature. We urge the reader to consider which of these entities aligns with their research interests. Upon clarification, a comprehensive technical guide detailing cellular targets, binding partners, signaling pathways, and experimental protocols can be provided for the specified molecule.

Potential Protein Candidates for "this compound"

The following proteins are presented as potential subjects of interest based on their acronyms and relevance to disease and drug development:

HCCR (Human Cervical Cancer Oncogene)

The Human Cervical Cancer Oncogene (HCCR) has been identified as a negative regulator of the tumor suppressor protein p53. Its overexpression has been noted in certain cancers, making it a potential therapeutic target.

-

Function: Primarily known for its role in oncogenesis, HCCR appears to function by inhibiting the activity of p53, a critical protein in preventing cancer formation.

-

Clinical Relevance: HCCR has been proposed as a biomarker for hepatocellular carcinoma.[1] Studies have shown its overexpression in tumor tissues compared to non-tumorous tissues.[1] For early-stage hepatocellular carcinoma, HCCR detection has shown higher sensitivity than alpha-fetoprotein, a commonly used biomarker.[1]

HAVCR1 (Hepatitis A Virus Cellular Receptor 1)

Hepatitis A Virus Cellular Receptor 1 (HAVCR1) , also known as Kidney Injury Molecule 1 (KIM-1), is a type I transmembrane protein involved in immune regulation and viral entry.

-

Function: HAVCR1 plays a role in T-helper cell development and the regulation of asthma and allergic diseases.[2] It also functions as a receptor for the Hepatitis A virus, as well as other viruses like Ebola and Marburg viruses, by binding to phosphatidylserine on the viral membrane.[2] Additionally, it is implicated in kidney injury and repair.[2]

-

Clinical Relevance: As a receptor for multiple viruses, HAVCR1 is a potential target for antiviral therapies. Its role in immune modulation and kidney disease also presents opportunities for drug development in these areas.

CCHCR1 (Coiled-Coil Alpha-Helical Rod Protein 1)

Coiled-Coil Alpha-Helical Rod Protein 1 (CCHCR1) , also referred to as HCR in some literature, is a protein that has been investigated for its potential role in psoriasis.

-

Function: CCHCR1 is thought to be a regulator of mRNA metabolism through its interaction with mRNA-decapping protein 4 and is considered a component of P-bodies, which are sites of mRNA metabolism.[3]

-

Clinical Relevance: Genetic polymorphisms in the CCHCR1 gene have been associated with psoriasis, suggesting it may be a susceptibility gene for this autoimmune disease.[3][4][5]

Other Possibilities

Other protein names that bear some resemblance to the "this compound" acronym include:

-

PROCR (Protein C Receptor): Involved in the regulation of coagulation and inflammation.

-

PTPRC (Protein Tyrosine Phosphatase Receptor Type C): Also known as CD45, a crucial regulator of immune cell signaling.

Path Forward

To proceed with the development of a detailed technical guide that meets the core requirements of data presentation, experimental protocols, and visualization of signaling pathways, it is essential to first definitively identify the target molecule. We request that the user specify which of the aforementioned proteins, or an alternative not listed, is the intended subject of this inquiry. Once the target is clarified, a comprehensive and tailored guide will be generated.

References

- 1. The human cervical cancer oncogene protein is a biomarker for human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recombinant Human HAVCR1 Protein(His tag) - Profacgen [profacgen.com]

- 3. genecards.org [genecards.org]

- 4. Genetic polymorphisms of the HCR gene and a genomic segment in close proximity to HLA-C are associated with patients with psoriasis in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WikiGenes - CCHCR1 - coiled-coil alpha-helical rod protein 1 [wikigenes.org]

The Triad of Metabolic Sensing: A Technical Guide to Hydroxy-Carboxylic Acid Receptor (HCAR) Signaling Pathways and Downstream Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydroxy-Carboxylic Acid Receptors (HCARs) are a subfamily of G protein-coupled receptors (GPCRs) that have emerged as critical metabolic sensors, playing pivotal roles in lipolysis, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the HCAR signaling network, encompassing the three principal members: HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). We delve into their endogenous ligands, canonical and non-canonical signaling cascades, and diverse downstream physiological effects. This document presents quantitative ligand-receptor interaction data in a structured format and offers detailed protocols for key experimental methodologies essential for HCAR research. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular mechanisms governing HCAR function.

Introduction to Hydroxy-Carboxylic Acid Receptors (HCARs)

The HCAR family, encoded by a cluster of genes on human chromosome 12, consists of three Gi/o-coupled receptors that are activated by endogenous hydroxy-carboxylic acids generated during energy metabolism.[1][2] These receptors act as metabolic sensors, translating changes in the levels of key metabolites into intracellular signaling events that regulate cellular and systemic homeostasis.[1][3]

-

HCA1 (GPR81) is activated by 2-hydroxypropanoic acid (lactate), a product of glycolysis.[1][3]

-

HCA2 (GPR109A) is the receptor for the ketone body 3-hydroxybutyric acid (β-hydroxybutyrate).[1][3] It is also the molecular target for the dyslipidemia drug nicotinic acid (niacin).[3]

-

HCA3 (GPR109B) , found in humans and higher primates, is activated by 3-hydroxyoctanoic acid, an intermediate of β-oxidation.[1][4]

Their primary function, particularly in adipocytes where they are highly expressed, is the inhibition of lipolysis, creating a negative feedback loop in response to energy substrate availability.[1][3] Dysregulation of HCAR signaling has been implicated in metabolic disorders, inflammatory diseases, and cancer, making them attractive targets for therapeutic development.

The Canonical HCAR Signaling Pathway

Upon binding of their respective endogenous ligands, all three HCARs undergo a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[1][3] This initiates a canonical signaling cascade characterized by the inhibition of adenylyl cyclase (AC).

The activated Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the activity of AC. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key downstream effector. The diminished PKA activity alters the phosphorylation state and function of numerous cellular proteins, mediating the primary physiological responses to HCAR activation, most notably the anti-lipolytic effect in adipocytes.

Non-Canonical Signaling and Downstream Effects

Beyond the primary Gi/o-cAMP axis, HCARs can engage alternative signaling pathways, leading to a broader range of cellular responses. These non-canonical pathways are often cell-type and context-dependent.

HCA1 (GPR81) Signaling

In addition to inhibiting lipolysis, HCA1 activation by lactate has been shown to promote angiogenesis and cell survival in breast cancer models through the PI3K/Akt pathway .[6][7] This pathway can lead to the activation of the transcription factor CREB (cAMP response element-binding protein), promoting the expression of pro-angiogenic factors.[6] Furthermore, in skeletal muscle, high concentrations of lactate acting through GPR81 can induce the PI3K-Akt/ERK-Atf4 axis , which can impair cell viability.[7][8]

HCA2 (GPR109A) Signaling

Niacin-mediated activation of HCA2 can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This activation is complex, involving both a rapid, PKC-dependent pathway and a slower pathway dependent on the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9] This ERK signaling is implicated in some of the pleiotropic effects of niacin, including cutaneous flushing, but also potentially in anti-inflammatory responses in macrophages.[9][10]

Quantitative Data Summary

The affinity of ligands for HCARs is typically quantified by the half-maximal effective concentration (EC50), representing the concentration of a ligand that induces a response halfway between the baseline and maximum.

| Receptor | Ligand | EC50 Value (µM) | Comments |

| HCA1 (GPR81) | L-Lactate | 1000 - 5000 | Endogenous ligand.[5][11][12] |

| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | ~184 | Selective synthetic agonist.[13] | |

| 3-Chloro-5-hydroxybenzoic acid (3Cl-HBA) | ~20 - 21.5 | Potent synthetic agonist.[1][14] | |

| HCA2 (GPR109A) | 3-Hydroxybutyrate (β-hydroxybutyrate) | ~700 | Endogenous ligand.[15] |

| Niacin (Nicotinic Acid) | ~0.1 - 3.43 | Pharmacological agonist.[3][9][10] | |

| HCA3 (GPR109B) | 3-Hydroxyoctanoic acid | ~8 | Endogenous ligand.[4][16] |

| 2-Hydroxyoctanoic acid | ~4 | Endogenous ligand.[4][16] |

Detailed Experimental Protocols

Investigating HCAR signaling requires a suite of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

cAMP Measurement Assay

This assay directly quantifies the canonical downstream effect of HCAR activation—the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Plate cells expressing the HCAR of interest (e.g., HEK293 cells stably transfected with HCA1, HCA2, or HCA3) in a 96-well plate and grow to ~80-90% confluency.

-

Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells except the negative control. Immediately add varying concentrations of the HCAR agonist (e.g., lactate, niacin) to the treatment wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Detection: Measure intracellular cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value by fitting the data to a dose-response curve.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of non-canonical MAPK/ERK signaling downstream of HCA2.

Methodology:

-

Cell Culture and Starvation: Plate cells (e.g., A431, CHO-GPR109A) and grow to 80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Stimulation: Treat cells with the HCA2 agonist (e.g., 100 µM Niacin) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Detect the chemiluminescent signal using a digital imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between an HCAR and its binding partners, such as the Gαi subunit.

Methodology:

-

Cell Culture and Lysis: Grow cells expressing a tagged version of the HCAR (e.g., FLAG-HCAR2) to high density. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.

-

Immunoprecipitation: Add a primary antibody against the tag (e.g., anti-FLAG antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Gαi).

Conclusion and Future Directions

The Hydroxy-Carboxylic Acid Receptors represent a key nexus between cellular metabolism and signal transduction. Their canonical Gi/o-cAMP pathway provides a direct mechanism for cells to respond to the availability of major energy substrates like lactate and ketone bodies. The discovery of non-canonical signaling routes, such as the PI3K/Akt and ERK pathways, has expanded the functional repertoire of these receptors, implicating them in a wider array of physiological and pathophysiological processes, including cancer biology and inflammation.

For drug development professionals, the cell-type specific expression and signaling of HCARs present both opportunities and challenges. Developing biased agonists that selectively engage therapeutic pathways (e.g., anti-lipolytic or anti-inflammatory) while avoiding adverse effects (e.g., flushing via ERK activation) is a key area of ongoing research. Future studies will likely focus on further dissecting the structural basis for ligand recognition and G-protein coupling, uncovering novel interacting partners, and fully elucidating the role of HCARs in diverse tissues and disease states. The experimental frameworks provided in this guide offer a robust starting point for researchers to further unravel the complexities of this important receptor family.

References

- 1. Hydroxycarboxylic Acid Receptor 1 and Neuroprotection in a Mouse Model of Cerebral Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxycarboxylic acid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevention of Cell Death by Activation of Hydroxycarboxylic Acid Receptor 1 (GPR81) in Retinal Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. Signaling balance of MCTs and GPR81 controls lactate-induced metabolic function and cell death in skeletal muscle cells through Ranbp3l/Nfat5 and Atf4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct Kinetic and Spatial Patterns of Protein Kinase C (PKC)- and Epidermal Growth Factor Receptor (EGFR)-dependent Activation of Extracellular Signal-regulated Kinases 1 and 2 by Human Nicotinic Acid Receptor GPR109A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Benefits of “Spoilt Milk”: Lactic Acid Can Limit Excitability via HCAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vivo and In Vitro Models for Studying Hereditary Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Hereditary prostate cancer (HPCR), which accounts for 5-15% of all prostate cancer cases, presents a significant clinical challenge due to its often earlier onset and aggressive nature.[1][2] Understanding the molecular underpinnings of this compound is paramount for developing targeted therapies and effective screening strategies. This guide provides a comprehensive overview of the key in vivo and in vitro models used to study this disease, with a focus on their applications, methodologies, and the critical signaling pathways involved.

Introduction to Hereditary Prostate Cancer

Prostate cancer has a strong heritable component, with some estimates suggesting that inherited factors could account for up to 60% of the risk.[3] While hundreds of common genetic variations contribute small amounts to the overall risk, rare pathogenic variants in specific high- and moderate-risk genes are responsible for hereditary prostate cancer.[3] Key genes implicated in this compound include those involved in the DNA damage repair (DDR) pathway, such as BRCA1, BRCA2, ATM, CHEK2, and PALB2, as well as the homeobox transcription factor HOXB13.[1][4] Mutations in these genes, particularly BRCA2 and the G84E variant of HOXB13, confer a significantly increased lifetime risk of developing prostate cancer.[2][4][5]

In Vitro Models for this compound Research

In vitro models are indispensable for high-throughput screening, mechanistic studies, and initial drug efficacy testing. They range from traditional 2D cell cultures to more complex 3D organoid systems.

For decades, a limited number of prostate cancer cell lines, such as LNCaP, PC-3, and DU-145, have been the workhorses of in vitro research.[6] While these lines have provided invaluable insights, many do not fully represent the genetic landscape of this compound. Researchers often need to genetically engineer these cells to introduce or knock out specific this compound-associated genes.

Table 1: Common Prostate Cancer Cell Lines and Their Genetic Context

| Cell Line | Origin | Androgen Receptor (AR) Status | Key Genetic Features (relevant to this compound) | Applications in this compound Studies |

| LNCaP | Lymph Node Metastasis | Expressed, functional (mutated T877A) | Wild-type BRCA1/2. Often used as a baseline for creating this compound models. | Base model for siRNA/CRISPR knockdown of DDR genes. |

| VCaP | Vertebral Metastasis | Overexpressed | Contains TMPRSS2-ERG fusion. Wild-type BRCA1/2. | Studies on the interplay between AR signaling and DNA repair. |

| 22Rv1 | Xenograft (CWR22R) | Expressed (contains H874Y mutation and a splice variant) | Contains mutations in BRCA1, BRCA2, and ATM.[7] | Model for studying PARP inhibitor resistance in a BRCA-mutant context. |

| PC-3 | Bone Metastasis | Null | Frameshift deletion in PTEN. | Useful for studying AR-independent mechanisms in this compound. |

| DU-145 | Brain Metastasis | Null | Mutant TP53 and pRb. | Investigating non-AR pathways and DNA repair deficiencies. |

Patient-derived organoids (PDOs) are a more recent innovation, offering a model system that more closely recapitulates the heterogeneity and architecture of the original tumor.[8][9] These "mini-organs" can be grown from patient biopsies, including metastatic lesions, and maintain the genetic and phenotypic characteristics of the source tissue.[10][11][12]

Experimental Protocol: Establishment of Human Prostate Cancer Organoids

This protocol is adapted from established methods for generating 3D prostate organoid cultures.[10][13][14]

-

Tissue Acquisition & Digestion:

-

Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.

-

Mince the tissue into small pieces (~1-5 mm³) in a culture dish.[14]

-

Digest the minced tissue overnight at 37°C on a shaking platform using Collagenase Type II (e.g., 5 mg/ml) supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).[14]

-

Further dissociate the tissue into single cells or small clusters by incubating with TrypLE for approximately 15 minutes at 37°C, with gentle pipetting every 5 minutes.[14]

-

-

Plating and Culture:

-

Resuspend the cell pellet in a basement membrane matrix, such as Matrigel.

-

Plate droplets of the Matrigel-cell suspension into a pre-warmed multi-well plate.

-

Allow the Matrigel to solidify at 37°C for 15-30 minutes.[13][14]

-

Overlay the solidified domes with a fully defined, serum-free prostate organoid culture medium.[10][11] The medium is typically supplemented with factors like R-spondin 1, Noggin, EGF, FGFs, and androgens (e.g., Dihydrotestosterone).

-

Initially, include a ROCK inhibitor in the medium for the first week to promote cell survival.[14]

-

-

Maintenance and Passaging:

In Vivo Models for this compound Research

In vivo models are crucial for studying tumor progression, metastasis, and the complex interactions between the tumor and its microenvironment in a whole-organism context.[16]

GEMMs involve altering the mouse genome to mimic the genetic changes found in human this compound.[17][18][19] This is often achieved using prostate-specific promoters, like Probasin (Pb) or ARR2PB, to drive the expression of oncogenes or Cre recombinase for conditional knockout of tumor suppressor genes.[16][20]

Table 2: Examples of Genetically Engineered Mouse Models for this compound

| Model Name/Genes Targeted | Promoter | Resulting Phenotype | Relevance to this compound |

| Pb-Cre4; Ptenflox/flox | Probasin | Develops prostatic intraepithelial neoplasia (PIN) and invasive adenocarcinoma.[17][18] | Models sporadic prostate cancer but is often combined with other mutations to study this compound. |

| Pb-Cre4; Brca2flox/flox; Trp53flox/flox | Probasin | High-grade PIN and invasive adenocarcinoma with features of genomic instability. | Directly models the effects of BRCA2 loss, a key this compound gene. |

| Nkx3.1CreERT2; Ptenflox/flox | Nkx3.1 (tamoxifen-inducible) | Inducible development of PIN and adenocarcinoma upon tamoxifen administration.[16] | Allows for temporal control of tumor initiation. NKX3.1 is a key prostate tumor suppressor. |

| HOXB13 G84E Knock-in | Endogenous | Increased susceptibility to prostate carcinogenesis. | Directly models the most common founder mutation in this compound. |

// Node Definitions mouse1 [label="Mouse Line 1\n(Prostate-specific Cre)", fillcolor="#F1F3F4", fontcolor="#202124"]; mouse2 [label="Mouse Line 2\n(Floxed Gene, e.g., Brca2)", fillcolor="#F1F3F4", fontcolor="#202124"]; breeding [label="Breeding", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; offspring [label="F1 Offspring\n(Cre+; Floxed Gene/+)", fillcolor="#FBBC05", fontcolor="#202124"]; backcross [label="Backcross to\nFloxed Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_mouse [label="Experimental Mouse\n(Cre+; Floxed Gene/Floxed Gene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phenotype [label="Prostate-Specific\nGene Deletion &\nTumor Development", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges mouse1 -> breeding [arrowhead=none]; mouse2 -> breeding; breeding -> offspring; offspring -> backcross; backcross -> final_mouse; final_mouse -> phenotype [label=" Excision of\nfloxed gene "]; }

Caption: Key proteins in the Homologous Recombination DNA repair pathway.

HOXB13 is a transcription factor that plays a role in prostate development. [5]While its precise tumor suppressor function is still under investigation, it is known to interact with the androgen receptor (AR). The G84E mutation in HOXB13 is thought to disrupt its normal function, contributing to cancer development. [5]The AR signaling pathway itself is the central driver of most prostate cancers, and its interplay with this compound-related genes is an active area of research.

Conclusion

The study of hereditary prostate cancer relies on a diverse toolkit of in vitro and in vivo models. Cell lines and organoids are essential for dissecting molecular mechanisms and for initial drug screening, while GEMMs and PDXs provide the physiological context necessary for understanding tumor progression and evaluating therapeutic efficacy in a preclinical setting. The continued development and refinement of these models, particularly those that faithfully recapitulate the genetic alterations found in patients, will be critical for advancing personalized medicine for men with or at high risk for hereditary prostate cancer.

References

- 1. Hereditary Prostate Cancer: Genes Related, Target Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genetics of Prostate Cancer | PCFA [pcfa.org.au]

- 3. Genetics of Prostate Cancer (PDQ®) - NCI [cancer.gov]

- 4. Inherited Prostate Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. Prostate cancer: MedlinePlus Genetics [medlineplus.gov]

- 6. auajournals.org [auajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. scispace.com [scispace.com]

- 11. Organoid culture systems for prostate epithelial and cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine | MDPI [mdpi.com]

- 13. ccr.cancer.gov [ccr.cancer.gov]

- 14. Organoid culture systems for prostate epithelial tissue and prostate cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organoid culture systems for prostate epithelial and cancer tissue | Springer Nature Experiments [experiments.springernature.com]

- 16. Genetically Engineered Mouse Models of Prostate Cancer in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Genetically engineered mouse models of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetically Engineered Mouse Models of Prostate Cancer in the Postgenomic Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to G Protein-Coupled Receptor (GPCR) Research

Note to the reader: The term "HPCR" as a specific research topic in drug development with associated signaling pathways could not be identified in the current literature. It is presumed that this was a typographical error and the intended subject was "GPCR" (G Protein-Coupled Receptor), a pivotal family of proteins in drug discovery. This guide provides a comprehensive review of the literature on GPCR research.

G protein-coupled receptors (GPCRs) constitute the largest and most diverse group of membrane receptors in eukaryotes.[1] They are involved in a vast array of physiological processes, making them a primary target for drug development. This guide provides an in-depth review of GPCR signaling pathways, experimental methodologies, and data analysis for researchers, scientists, and drug development professionals.

Core Signaling Pathways

GPCRs, also known as seven-transmembrane domain receptors, are integral membrane proteins characterized by seven alpha-helical segments that span the cell membrane.[1] The binding of an extracellular ligand to a GPCR induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein on the intracellular side. This activation initiates a cascade of downstream signaling events.

The heterotrimeric G protein consists of three subunits: Gα, Gβ, and Gγ. Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[2] Both the Gα-GTP and the Gβγ dimer can then interact with and modulate the activity of various effector proteins, including enzymes and ion channels.

The major GPCR signaling pathways are categorized based on the type of Gα subunit involved:

-

Gαs Pathway: The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA).

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Gα12/13 Pathway: The Gα12/13 subunits couple to Rho guanine nucleotide exchange factors (RhoGEFs), which activate the small GTPase RhoA, a key regulator of the actin cytoskeleton.

These pathways are not strictly linear and can exhibit significant crosstalk, allowing for the fine-tuning of cellular responses.[3]

Experimental Protocols in GPCR Research

A variety of experimental techniques are employed to study GPCR function, from ligand binding to downstream signaling events.

This classical method is used to determine the affinity and density of receptors in a given sample.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the GPCR of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) at various concentrations.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: Saturation binding data is analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

These assays quantify the levels of intracellular second messengers produced upon GPCR activation.

Methodology (cAMP Assay Example):

-

Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.

-

Stimulation: The cells are treated with various concentrations of a test compound (agonist or antagonist).

-

Lysis: The cells are lysed to release intracellular contents.

-

Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

qPCR is a powerful technique for measuring changes in gene expression downstream of GPCR signaling.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells that have been treated with a GPCR ligand.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific to target genes. The amplification of the target gene is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target gene is calculated, often using the ΔΔCt method, with normalization to a housekeeping gene.

Quantitative Data Presentation

The quantitative data from GPCR research is typically presented in tables to facilitate comparison between different compounds or conditions.

| Compound | Binding Affinity (Kd, nM) | EC50 (cAMP Assay, nM) | Max Response (% of Control) |

| Agonist A | 1.2 ± 0.2 | 5.6 ± 0.8 | 100 |

| Agonist B | 3.5 ± 0.5 | 12.3 ± 1.5 | 85 ± 5 |

| Antagonist C | 0.8 ± 0.1 | - | 0 |

| Gene Target | Fold Change (vs. Vehicle) - 2h | Fold Change (vs. Vehicle) - 6h |

| Gene X | 4.5 ± 0.6 | 10.2 ± 1.1 |

| Gene Y | 2.1 ± 0.3 | 3.5 ± 0.4 |

| Gene Z | 1.1 ± 0.2 | 1.3 ± 0.3 |

Conclusion

GPCRs remain a highly attractive target class for therapeutic intervention. A thorough understanding of their complex signaling networks and the application of a diverse array of experimental techniques are crucial for the successful development of novel drugs targeting these receptors. The integration of data from binding assays, second messenger readouts, and downstream gene expression analysis provides a comprehensive picture of compound activity and is essential for making informed decisions in the drug discovery process.

References

Methodological & Application

Standard Protocol for GPCR Application in Cell Culture: Application Notes and Protocols